molecular formula C11H7NOS B3138876 1-Amino-8H-indeno[1,2-c]thiophen-8-one CAS No. 473437-48-8

1-Amino-8H-indeno[1,2-c]thiophen-8-one

Cat. No.: B3138876
CAS No.: 473437-48-8
M. Wt: 201.25 g/mol
InChI Key: HCMINZAWFOAAPS-UHFFFAOYSA-N
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Description

1-Amino-8H-indeno[1,2-c]thiophen-8-one is an organic compound with the molecular formula C11H7NOS It is a heterocyclic compound containing both an indene and a thiophene ring fused together, with an amino group attached to the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-8H-indeno[1,2-c]thiophen-8-one can be synthesized through a multi-step process involving the formation of the indeno[1,2-c]thiophene core followed by the introduction of the amino group. One common method involves the cyclization of a suitable precursor, such as 2-(2-thienyl)benzaldehyde, under acidic conditions to form the indeno[1,2-c]thiophene core. The amino group can then be introduced through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-8H-indeno[1,2-c]thiophen-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Ammonia, primary or secondary amines, ethanol or methanol as solvent.

Major Products Formed:

Scientific Research Applications

1-Amino-8H-indeno[1,2-c]thiophen-8-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-8H-indeno[1,2-c]thiophen-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one
  • 1-Amino-8H-indeno[1,2-c]thiophen-8-ol
  • 1-Amino-8H-indeno[1,2-c]thiophen-8-sulfone

Comparison: 1-Amino-8H-indeno[1,2-c]thiophen-8-one is unique due to its specific structural features, such as the fused indene and thiophene rings and the presence of an amino groupCompared to similar compounds, it may exhibit different biological activities and physicochemical properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-aminoindeno[1,2-c]thiophen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c12-11-9-8(5-14-11)6-3-1-2-4-7(6)10(9)13/h1-5H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMINZAWFOAAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CSC(=C3C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-8H-indeno[1,2-c]thiophen-8-one
Reactant of Route 2
1-Amino-8H-indeno[1,2-c]thiophen-8-one
Reactant of Route 3
Reactant of Route 3
1-Amino-8H-indeno[1,2-c]thiophen-8-one
Reactant of Route 4
1-Amino-8H-indeno[1,2-c]thiophen-8-one
Reactant of Route 5
1-Amino-8H-indeno[1,2-c]thiophen-8-one
Reactant of Route 6
1-Amino-8H-indeno[1,2-c]thiophen-8-one

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